molecular formula C8H8N2O B2824728 3-(4-oxopyridin-1(4H)-yl)propanenitrile CAS No. 68634-53-7

3-(4-oxopyridin-1(4H)-yl)propanenitrile

Cat. No.: B2824728
CAS No.: 68634-53-7
M. Wt: 148.165
InChI Key: IRPPSEGQSVCBNT-UHFFFAOYSA-N
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Description

3-(4-Oxopyridin-1(4H)-yl)propanenitrile is a nitrile-containing heterocyclic compound featuring a pyridone core linked to a propanenitrile group. Its structural uniqueness lies in the conjugation of the electron-deficient pyridone ring with the nitrile moiety, which enhances its reactivity and suitability for coordination chemistry. This compound has been utilized in synthesizing Pb(II) coordination polymers (CPs) for photoelectrocatalytic applications, particularly in CO₂-saturated systems. These CPs exhibit tunable band gaps (e.g., 2.45–2.72 eV) and demonstrate promising catalytic performance in CO₂ reduction, attributed to their π-conjugated aromatic systems and metal-ligand charge transfer properties .

Properties

IUPAC Name

3-(4-oxopyridin-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-4-1-5-10-6-2-8(11)3-7-10/h2-3,6-7H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPPSEGQSVCBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=CC1=O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxopyridin-1(4H)-yl)propanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-pyridone with acrylonitrile in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted organic synthesis (MAOS) to enhance reaction efficiency and yield. MAOS has been shown to be effective in the synthesis of nitrogen-containing heterocycles, including pyridines .

Chemical Reactions Analysis

Types of Reactions

3-(4-oxopyridin-1(4H)-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(4-oxopyridin-1(4H)-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-oxopyridin-1(4H)-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The ketone and nitrile groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Electronic and Reactivity Profiles

  • This compound : The pyridone ring acts as an electron acceptor, while the nitrile group enhances electrophilicity, facilitating coordination with metal ions (e.g., Pb²⁺). This dual functionality underpins its role in CPs with photoelectrocatalytic activity .
  • Thienyl-Substituted Analog (Compound ): The electron-rich thienyl groups increase π-conjugation, shifting IR absorption (e.g., C≡N stretch at 2214 cm⁻¹) and stabilizing the crystal lattice (mp 192°C).
  • Quinoline Derivative (Compound ): The bulky quinoline core likely reduces solubility compared to pyridone analogs.

Performance in Material Science

  • The Pb(II) CPs derived from this compound exhibit lower band gaps (2.45–2.72 eV) than many metal-organic frameworks, enabling visible-light-driven CO₂ reduction . In contrast, thienyl-substituted analogs lack documented catalytic data, likely due to insufficient metal-binding sites.

Biological Activity

3-(4-Oxopyridin-1(4H)-yl)propanenitrile, also known by its CAS number 68634-53-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring with a carbonitrile group attached to a propanone moiety. This unique configuration contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against certain bacterial strains.
  • Anticancer Activity : Preliminary research suggests potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with enzyme active sites or receptor sites, leading to altered biochemical pathways.

Antimicrobial Activity

In one study, the compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting a promising antimicrobial effect.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus75 µg/mL

Anticancer Potential

Another investigation focused on the compound's anticancer properties. In vitro assays showed that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines, including breast and lung cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)20 µM
A549 (Lung Cancer)15 µM

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Various derivatives have also been synthesized to enhance its biological activity or modify its pharmacokinetic properties.

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